Product packaging for L-Arginine, D-lysylglycyl-D-cysteinyl-(Cat. No.:CAS No. 186609-30-3)

L-Arginine, D-lysylglycyl-D-cysteinyl-

Cat. No.: B14260051
CAS No.: 186609-30-3
M. Wt: 462.6 g/mol
InChI Key: BNIBFLOJZQIBOQ-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Arginine, D-lysylglycyl-D-cysteinyl- is a synthetic peptide compound with the molecular formula C17H34N8O5S and is provided for research applications . As a peptide featuring an L-arginine moiety, this compound is of significant interest in studies focused on cellular signaling and metabolic pathways. L-arginine is a conditionally essential amino acid that serves as a direct precursor to nitric oxide (NO), a critical signaling molecule that mediates vasodilation, improves blood flow, and regulates blood pressure . Beyond its role in the NO pathway, L-arginine is involved in protein synthesis, ammonia detoxification via the urea cycle, and immune function modulation . Research indicates that L-arginine can enhance the rate of protein synthesis by activating the mTOR/p70S6K signaling pathway in a nitric oxide-dependent manner, which is a key mechanism for controlling cell growth and anabolic processes . The specific configuration of D-amino acids in the lysylglycylcysteinyl chain may confer unique properties, such as enhanced stability against proteolytic degradation, making this particular compound a valuable tool for probing peptide structure-function relationships and developing stable bioactive peptide analogs. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to conduct their own experiments to fully characterize the properties and potential applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34N8O5S B14260051 L-Arginine, D-lysylglycyl-D-cysteinyl- CAS No. 186609-30-3

Properties

CAS No.

186609-30-3

Molecular Formula

C17H34N8O5S

Molecular Weight

462.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C17H34N8O5S/c18-6-2-1-4-10(19)14(27)23-8-13(26)24-12(9-31)15(28)25-11(16(29)30)5-3-7-22-17(20)21/h10-12,31H,1-9,18-19H2,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t10-,11+,12-/m1/s1

InChI Key

BNIBFLOJZQIBOQ-GRYCIOLGSA-N

Isomeric SMILES

C(CCN)C[C@H](C(=O)NCC(=O)N[C@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for L Arginine, D Lysylglycyl D Cysteinyl

Principles of Peptide Synthesis for Defined Sequences

Chemical peptide synthesis involves the sequential formation of amide (peptide) bonds between amino acids. wikipedia.org To achieve a specific sequence, it is necessary to temporarily block the reactive functional groups that are not intended to participate in the peptide bond formation. This is accomplished through the use of protecting groups for the N-terminal α-amino group and any reactive side chains. The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org

Pioneered by Robert Bruce Merrifield, Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides in a laboratory setting. wikipedia.org The core principle of SPPS is the covalent attachment of the first C-terminal amino acid to an insoluble, solvent-swollen polymer resin. wikipedia.orgacs.org Subsequent amino acids are then added in a stepwise fashion. Excess reagents and by-products at each step are removed by simple filtration and washing of the resin, which greatly simplifies the purification process. rsc.org

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS. rsc.org The N-terminal α-amino group is protected by the base-labile Fmoc group. Each synthesis cycle involves two key steps:

Deprotection: The Fmoc group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free N-terminal amine. kennesaw.edu

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HCTU, PyBOP) and added to the resin to form a new peptide bond. kennesaw.edunih.gov

For the synthesis of L-Arginine, D-lysylglycyl-D-cysteinyl-, specific side-chain protecting groups compatible with the Fmoc strategy are required.

Arginine (Arg): The guanidinium (B1211019) group is strongly basic and requires protection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is commonly used. rsc.orgnih.gov It is stable to the piperidine used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. nih.gov

Lysine (B10760008) (Lys): The ε-amino group is typically protected with the tert-butoxycarbonyl (Boc) group, which is acid-labile.

Cysteine (Cys): The thiol side chain is highly reactive and prone to oxidation. The trityl (Trt) group is a common choice for protection as it is removed during the final TFA cleavage. peptide.com Other groups like Acetamidomethyl (Acm) can be used if an intact thiol is desired after cleavage or for selective disulfide bond formation. peptide.com The synthesis of C-terminal cysteine peptides can be challenging due to potential epimerization (racemization) at the α-carbon during base-mediated Fmoc removal. csic.esnih.gov Using specific protecting groups like 4-methoxytrityl (Mmt) and carefully chosen bases can minimize this side reaction. csic.es

Table 1: Common Side-Chain Protecting Groups in Fmoc SPPS for Relevant Amino Acids

Amino Acid Side Chain Functional Group Common Protecting Group Cleavage Condition
Arginine (Arg) Guanidinium Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) High % TFA
Lysine (Lys) ε-Amino Boc (tert-butoxycarbonyl) High % TFA
Cysteine (Cys) Thiol Trt (Trityl) High % TFA
Cysteine (Cys) Thiol Acm (Acetamidomethyl) Stable to TFA, removed by iodine or mercury(II) acetate

| Cysteine (Cys) | Thiol | Mmt (4-methoxytrityl) | 1% TFA in DCM |

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is the original SPPS method. wikipedia.orgrsc.org In this approach, the N-terminal α-amino group is protected by the acid-labile Boc group. The synthesis cycle involves:

Deprotection: The Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). wikipedia.org

Neutralization: A base is used to neutralize the resulting ammonium (B1175870) salt.

Coupling: The next Boc-protected amino acid is coupled, similar to the Fmoc strategy.

Side-chain protecting groups in this methodology must be stable to TFA but removable by a much stronger acid, typically anhydrous hydrofluoric acid (HF), which is also used for the final cleavage of the peptide from the resin. researchgate.net

Arginine (Arg): The Tosyl (Tos) group is a common protecting group for the arginine side chain in Boc chemistry. mdpi.com

Lysine (Lys): The ε-amino group is often protected with a Benzyloxycarbonyl (Z) derivative.

Cysteine (Cys): The 4-methylbenzyl (Meb) group is frequently used to protect the cysteine thiol. peptide.com

The use of highly corrosive and hazardous HF requires specialized laboratory equipment. researchgate.net

Table 2: Comparison of Fmoc and Boc SPPS Strategies

Feature Fmoc-Based SPPS Boc-Based SPPS
Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl) Boc (tert-butoxycarbonyl)
Deprotection Reagent Base (e.g., 20% Piperidine in DMF) Acid (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Boc, Trt) HF-labile (e.g., Bzl, Tos)
Final Cleavage Reagent Strong Acid (e.g., TFA cocktail) Strong Acid (e.g., anhydrous HF)
Advantages Milder conditions, no corrosive acids in cycles. nih.gov Less expensive reagents, historically well-established.

| Disadvantages | Potential for aspartimide formation and C-terminal Cys epimerization. nih.govcsic.es | Requires use of hazardous HF and specialized equipment. researchgate.net |

The choice of solid support (resin) is critical as it determines the C-terminal functionality of the final peptide and can influence the efficiency of the synthesis. biotage.com Resins are typically based on polystyrene or polyethylene (B3416737) glycol polymers. biotage.com

For a C-terminal Carboxylic Acid: To synthesize L-Arginine, D-lysylglycyl-D-cysteinyl- with a free carboxyl group at the C-terminal arginine, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin would be suitable for Fmoc-SPPS. biotage.com The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which can leave the side-chain protecting groups intact if desired. biotage.com

For a C-terminal Amide: If a C-terminal amide were desired, a Rink Amide or Sieber amide resin would be used. biotage.compeptide.com Cleavage from these resins with TFA directly yields the peptide amide.

The functionalization level of the resin, known as loading capacity (typically expressed in mmol/g), is another important factor. Low-loading resins are generally preferred for the synthesis of longer or more complex peptides to minimize steric hindrance and interchain aggregation between the growing peptide chains. biotage.com

Table 3: Common Resins for Fmoc-Based Solid-Phase Peptide Synthesis

Resin Name Linker Type C-Terminal Functionality Cleavage Condition Key Features
Wang Resin p-alkoxybenzyl alcohol Carboxylic Acid 95% TFA Standard resin for peptide acids, but initial amino acid loading can be challenging. biotage.com
2-Chlorotrityl Chloride (2-CTC) Resin Trityl Carboxylic Acid Mild Acid (e.g., 1-3% TFA) Suppresses racemization during first amino acid loading; allows for protected fragment synthesis. biotage.com
Rink Amide Resin Knorr/Rink Amide 95% TFA Standard resin for producing peptide amides. peptide.com

| Sieber Amide Resin | Xanthenyl | Amide | Mild Acid (e.g., 1-3% TFA) | Useful for preparing protected peptide amides. biotage.com |

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptide bonds. wikipedia.orglibretexts.org In this approach, all reactions (coupling and deprotection) are carried out in a homogeneous solution. A purification step, such as crystallization or chromatography, is required after each step to remove by-products and excess reagents before proceeding to the next. ekb.eg

While more labor-intensive and time-consuming for long peptides compared to SPPS, LPPS is highly valuable for large-scale synthesis where purification and characterization of intermediates are critical. wikipedia.org

For the synthesis of larger peptides, a convergent strategy known as fragment condensation can be employed in solution. springernature.com This method involves the synthesis of several smaller, protected peptide fragments, which are then purified and coupled together to form the final, larger peptide. springernature.com

In the context of L-Arginine, D-lysylglycyl-D-cysteinyl-, one could envision a [2+2] fragment condensation strategy:

Synthesis of the protected dipeptide fragment Fmoc-D-Lys(Boc)-Gly-OH.

Synthesis of the protected dipeptide fragment H-D-Cys(Trt)-Arg(Pbf)-OR (where R is a suitable carboxyl protecting group).

The two fragments are then coupled in solution using a coupling reagent. A key challenge in fragment condensation is the risk of racemization at the C-terminal residue of the acylating fragment (the "carboxyl component"). researchgate.net Using coupling reagents known to suppress racemization is crucial for maintaining stereochemical integrity.

This approach can be advantageous by allowing for the purification of intermediate fragments, potentially leading to a purer final product.

Table 4: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
L-Arginine, D-lysylglycyl-D-cysteinyl- -
9-fluorenylmethoxycarbonyl Fmoc
tert-butoxycarbonyl Boc
tert-butyl tBu
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl Pbf
Trifluoroacetic acid TFA
Dimethylformamide DMF
O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HCTU
Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate PyBOP
Trityl Trt
Acetamidomethyl Acm
4-methoxytrityl Mmt
Tosyl Tos
Benzyloxycarbonyl Z
4-methylbenzyl Meb
Hydrofluoric acid HF
2-chlorotrityl chloride 2-CTC
Rink Amide -
Wang Resin -

Solution-Phase Peptide Synthesis (LPPS) Approaches

Stepwise Elongation in Homogeneous Solution

Stepwise elongation in a homogeneous solution, also known as Liquid-Phase Peptide Synthesis (LPPS), is a classical approach for constructing peptides. researchgate.net This method involves the sequential addition of single, protected amino acid residues to a growing peptide chain, which remains soluble in an organic solvent throughout the synthesis. researchgate.net The fundamental chemistry relies on the selective protection of reactive functional groups and the controlled formation of amide (peptide) bonds. researchgate.net

The process begins with the C-terminal amino acid (in this case, L-Arginine), which has its carboxyl group protected, often as an ester. The α-amino group of the subsequent amino acid (D-cysteine) is temporarily protected, typically with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, while its carboxyl group is activated for coupling. researchgate.net The coupling reaction is facilitated by activating reagents that convert the carboxylic acid into a more reactive species, promoting the formation of the peptide bond. researchgate.net Following the coupling, the α-amino protecting group is selectively removed (deprotection), generating a free N-terminus ready for the next coupling cycle with the subsequent protected amino acid (glycine, then D-lysine). nih.gov

A key advantage of LPPS is the ability to purify intermediate peptide fragments after each step, which can lead to a highly pure final product. bachem.com However, this purification can be time-consuming and may lead to material loss, especially for longer peptides. acs.org The solubility of the growing peptide chain can also become a challenge, as longer, protected peptides may precipitate from the reaction solvent. nih.gov To mitigate this, specialized anchor molecules with branched alkyl chains have been developed to enhance the solubility of intermediates. nih.gov

For the synthesis of L-Arginine, D-lysylglycyl-D-cysteinyl-, a Boc/benzyl (Bzl) protection strategy is often preferred for solution-phase synthesis. researchgate.net The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more robust Bzl-based side-chain protecting groups are removed in a final, strong acidolysis step, typically with hydrogen fluoride (B91410) (HF) or a similar reagent. researchgate.netnih.gov

Table 1: Comparison of Common Protecting Group Strategies in LPPS

Strategy N-α-Protecting Group Side-Chain Protection Deprotection Condition for N-α Final Deprotection
Boc/Bzl Tert-butyloxycarbonyl (Boc) Benzyl (Bzl) based ethers, esters, and carbamates Mild Acid (e.g., TFA) Strong Acid (e.g., HF)
Fmoc/tBu 9-Fluorenylmethoxycarbonyl (Fmoc) Tert-butyl (tBu) based ethers, esters, and carbamates Mild Base (e.g., Piperidine) Moderate Acid (e.g., TFA)

| Z/tBu | Benzyloxycarbonyl (Z) | Tert-butyl (tBu) based | Catalytic Hydrogenation | Moderate Acid (e.g., TFA) |

Chemo-Enzymatic Peptide Synthesis (CEPS) Considerations

In a potential CEPS approach for L-Arginine, D-lysylglycyl-D-cysteinyl-, a peptide ligating enzyme (peptiligase) could be used to couple chemically synthesized fragments. bachem.com The synthesis could be performed under either kinetic or thermodynamic control. In kinetically controlled synthesis, an activated C-terminal ester of one peptide fragment (the acyl donor) reacts with the N-terminal amine of another (the nucleophile). researchgate.net This approach is rapid but can be susceptible to enzymatic hydrolysis of the product. researchgate.net

For this specific tetrapeptide, an enzyme like trypsin could be considered for the final coupling step. Trypsin exhibits strong specificity for cleaving peptide bonds C-terminal to arginine or lysine residues. internationalscholarsjournals.com In a synthetic context, it could potentially be used to ligate a Bz-Arg-OEt (acyl donor) to a GDS-NH2 (nucleophile) fragment, as has been demonstrated for similar sequences. researchgate.net The use of organic co-solvents can help to suppress water-dependent side reactions like hydrolysis. researchgate.net

Table 2: Potential Enzymes for Chemo-Enzymatic Synthesis

Enzyme Typical Acyl Donor Specificity (P1 Site) Key Advantages Potential Challenges
Trypsin Arginine (Arg), Lysine (Lys) High specificity Product may be a substrate for hydrolysis
α-Chymotrypsin Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) High yields reported in optimized systems internationalscholarsjournals.com Limited specificity for the target sequence
Papain Broad specificity, accepts various L-amino acids Readily available, active over a broad pH range Lower specificity can lead to off-target reactions

| Subtilisin | Broad specificity | High catalytic activity | Risk of non-specific product degradation |

Advanced Strategies for Constructing Complex Peptide Structures

For more complex or lengthy peptides, advanced strategies that move beyond simple linear elongation are often employed. These methods, such as convergent synthesis and chemoselective ligation, offer improved efficiency and can overcome challenges associated with stepwise approaches.

Convergent Peptide Synthesis

Convergent peptide synthesis is an alternative to the linear, stepwise approach. In this strategy, the target peptide is broken down into several smaller fragments, which are synthesized independently and then coupled together in the final stages. oup.com This method offers several advantages, particularly for longer or more complex peptides. Synthesizing shorter fragments is generally more efficient and reduces the accumulation of deletion impurities that can plague long, linear syntheses. aiche.org Furthermore, the intermediate fragments can be purified to a high degree before the final coupling, leading to a cleaner crude product that is easier to purify. oup.com

Table 3: Comparison of Linear vs. Convergent Synthesis for a Tetrapeptide

Feature Linear Stepwise Synthesis Convergent Synthesis
Strategy One-by-one addition of amino acids Synthesis of fragments, followed by coupling
Total Coupling Cycles 3 2 (for fragments) + 1 (for final coupling) = 3
Purification Final purification only (SPPS) or at each step (LPPS) Purification of smaller fragments is easier
Key Advantage Simpler process for short peptides Higher purity of final product, better for complex sequences aiche.org

| Key Disadvantage | Cumulative yield decreases with each step | Risk of racemization during fragment coupling |

Chemoselective Ligation Techniques (e.g., Native Chemical Ligation)

Native Chemical Ligation (NCL) is a powerful chemoselective method for coupling unprotected peptide fragments. wikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.org The process takes place in an aqueous solution at neutral pH and involves two main steps: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift, which forms a native peptide bond at the ligation site. wikipedia.orgrsc.org

The presence of a D-cysteine residue in the target sequence L-Arginine, D-lysylglycyl-D-cysteinyl- makes it an ideal candidate for an NCL-based strategy. A potential synthetic route would involve the preparation of two fragments:

A peptide thioester, such as D-lysylglycyl-thioester.

A peptide with an N-terminal D-cysteine, such as D-cysteinyl-L-arginine.

The high specificity of NCL is a major advantage; the reaction is highly regioselective, occurring only at the desired ligation site without the need for any side-chain protecting groups. nih.gov This simplifies the synthesis and purification process considerably. While NCL traditionally requires an N-terminal L-cysteine, the principles can be applied to peptides containing D-cysteine. nih.gov The reaction is highly efficient and typically results in near-quantitative yields of the desired ligated product. wikipedia.org

Sustainable Practices and Green Chemistry in Peptide Synthesis

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. rsc.org Traditional peptide synthesis, particularly solid-phase synthesis, is known for generating significant chemical waste, largely due to the extensive use of hazardous solvents and excess reagents. rsc.orgnih.gov Green chemistry principles aim to mitigate this environmental impact.

A primary focus in greening peptide synthesis is the replacement of conventional solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF), common solvents in peptide synthesis, have serious toxicity concerns. rsc.org Research has identified several greener alternatives. Propylene carbonate, for instance, has been shown to be an effective replacement for both DCM and DMF in solution- and solid-phase synthesis. rsc.orgacs.org Other promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). acs.org Water is considered the ultimate green solvent, and efforts are underway to develop aqueous peptide synthesis protocols, though the poor solubility of many protected amino acids remains a challenge. acs.org

Beyond solvent replacement, other green strategies include:

Reducing Reagent Excess: Optimizing reaction conditions to use smaller excesses of amino acids and coupling reagents improves atom economy. nih.gov

Continuous Flow Synthesis: Moving from batch processing to continuous flow systems can reduce solvent consumption, improve reaction control, and minimize waste. aiche.orgadvancedchemtech.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce reaction times and energy consumption. advancedchemtech.com

TFA-Free Cleavage: Developing protocols that avoid the use of trifluoroacetic acid for peptide cleavage can eliminate a source of hazardous waste. advancedchemtech.com

Table 4: Green Solvents as Alternatives in Peptide Synthesis

Conventional Solvent Green Alternative(s) Key Benefits of Alternative
N,N-Dimethylformamide (DMF) Propylene Carbonate (PC), 2-Methyltetrahydrofuran (2-MeTHF), N-Formylmorpholine (NFM) acs.org Reduced toxicity, potentially recyclable acs.org
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Cyclopentyl Methyl Ether (CPME) acs.org Lower environmental impact, derived from renewable sources (e.g., 2-MeTHF)

| Acetonitrile (MeCN) | Ethanol, Water advancedchemtech.com | Biodegradable, non-toxic |

Structural and Conformational Analysis of L Arginine, D Lysylglycyl D Cysteinyl

Experimental Spectroscopic Techniques for Conformation Elucidation

A variety of experimental methods are employed to decode the structural and dynamic properties of peptides. For a comprehensive understanding of L-Arginine, D-lysylglycyl-D-cysteinyl-, techniques that provide information on hydrogen bonding, secondary structure, inter-residue distances, and solvent accessibility are paramount.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov By analyzing various NMR parameters, it is possible to obtain detailed insights into the conformational preferences of L-Arginine, D-lysylglycyl-D-cysteinyl-.

The analysis of amide proton (NH) chemical shifts in ¹H-NMR spectra provides crucial information about the presence and stability of intramolecular hydrogen bonds, which are fundamental to defining secondary structures like β-turns and γ-turns. mdpi.com The temperature dependence of amide proton chemical shifts (temperature coefficients, Δδ/ΔT) is a key indicator of hydrogen bonding. Amide protons involved in stable intramolecular hydrogen bonds are shielded from the solvent and thus exhibit smaller changes in chemical shift with temperature (less negative Δδ/ΔT values, typically > -4.6 ppb/K), whereas solvent-exposed amide protons show larger temperature dependence. cnr.it

In a peptide like L-Arginine, D-lysylglycyl-D-cysteinyl-, the presence of D-amino acids can promote the formation of specific types of turns. For instance, a type II' β-turn is often stabilized when a D-amino acid is in the i+2 position. The analysis of temperature coefficients for the amide protons of each residue can reveal which are involved in such hydrogen-bonded structures.

Table 1: Illustrative ¹H-NMR Amide Proton Temperature Coefficients for L-Arginine, D-lysylglycyl-D-cysteinyl- in a Protic Solvent

ResidueAmide Proton (NH)Temperature Coefficient (Δδ/ΔT in ppb/K)Interpretation
D-LysineNH-5.2Likely solvent-exposed
Glycine (B1666218)NH-2.8Potentially involved in an intramolecular hydrogen bond
D-CysteineNH-3.5Potentially involved in a weak or transient hydrogen bond
L-ArginineNH-6.1Likely solvent-exposed

Note: This data is illustrative and represents plausible values for a peptide adopting a partially folded conformation.

Multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are essential for the complete assignment of proton resonances and for obtaining spatial information. uzh.ch NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable as it provides information about through-space proximities between protons that are close in space (< 5 Å), regardless of their position in the primary sequence. The pattern and intensity of NOE cross-peaks are used to determine inter-proton distances, which serve as restraints for structure calculation and conformational modeling.

For L-Arginine, D-lysylglycyl-D-cysteinyl-, specific NOE patterns would be expected for different conformations. For example, a strong NOE between the amide proton of Gly and the alpha proton of D-Lys would be indicative of a turn structure. Furthermore, ¹³C and ¹⁵N NMR relaxation studies can provide insights into the dynamics of the peptide backbone and the side chains of lysine (B10760008) and arginine on various timescales. nih.govnih.gov These studies can reveal the degree of flexibility or rigidity in different parts of the peptide.

Table 2: Representative Nuclear Overhauser Effect (NOE) Restraints for a Hypothetical Turn Conformation of L-Arginine, D-lysylglycyl-D-cysteinyl-

Proton 1Proton 2NOE IntensityEstimated Distance (Å)
D-Lys(αH)Gly(NH)Strong< 2.5
Gly(NH)D-Cys(NH)Medium< 3.5
D-Cys(αH)L-Arg(NH)Weak< 4.5

Note: This data is hypothetical and serves to illustrate the type of information obtained from NOESY experiments.

The presence of D-amino acids can significantly alter the CD spectrum. For instance, a left-handed α-helix, which can be induced by D-amino acids, would exhibit a mirror image of the classic right-handed α-helical CD spectrum. nih.gov For a short and potentially flexible peptide like L-Arginine, D-lysylglycyl-D-cysteinyl-, the CD spectrum is likely to be a composite of signals from different conformations present in equilibrium. A spectrum with a negative band around 200 nm might suggest a predominantly random coil or unordered structure, while features around 220 nm could indicate the presence of turn-like structures. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorescent probes (a donor and an acceptor) attached to a molecule. nih.govpeulen.xyz By strategically labeling the peptide, for example at the N- and C-termini, FRET can provide information about the global compactness of the peptide and the distribution of end-to-end distances. researchgate.net This is particularly useful for characterizing the conformational ensemble of flexible peptides. nih.gov

For L-Arginine, D-lysylglycyl-D-cysteinyl-, a FRET experiment could involve attaching a donor fluorophore to the N-terminus of L-Arginine and an acceptor fluorophore to the C-terminus of D-Cysteine. The efficiency of energy transfer would then be a measure of the average distance between the peptide's ends, providing insight into whether the peptide adopts a more extended or a more compact, folded conformation in solution.

Hydrogen exchange (HX) methods, often monitored by NMR or mass spectrometry, provide information about the degree of solvent accessibility of amide protons. nih.gov Amide protons that are buried within a stable structure or involved in strong hydrogen bonds will exchange with deuterium (B1214612) from the solvent (e.g., in D₂O) more slowly than those that are exposed to the solvent.

The rate of hydrogen exchange for each amide proton in L-Arginine, D-lysylglycyl-D-cysteinyl- can be measured to map out the regions of the peptide that are protected from the solvent. ucl.ac.uk This information complements the findings from NMR temperature coefficients and provides a dynamic view of the peptide's structure and conformational fluctuations. Slower exchange rates for certain amide protons would strongly support their involvement in stable secondary structures like β-turns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Computational Approaches to Conformational Space Exploration

The three-dimensional structure of a peptide is critical to its function. For a flexible tetrapeptide such as L-Arginine, D-lysylglycyl-D-cysteinyl-, which contains both charged and D-amino acid residues, a multitude of conformations are possible. Computational chemistry provides powerful tools to explore this vast conformational landscape, offering insights that are often inaccessible through experimental methods alone. These approaches aim to identify low-energy, stable conformations and understand the dynamic behavior of the peptide in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. plos.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a peptide's conformation evolves. mdpi.comresearchgate.net For a peptide like L-Arginine, D-lysylglycyl-D-cysteinyl-, an MD simulation can provide detailed insights into its structural flexibility, the stability of specific secondary structures like β-turns, and the intricate network of intramolecular and intermolecular hydrogen bonds. nih.govnih.gov

Table 1: Overview of Key Computational Simulation Techniques

TechniquePrimary GoalMethodologyKey Outputs
Molecular Dynamics (MD)Simulate dynamic behavior and time-dependent properties.Solves Newton's equations of motion for all atoms in the system.Atomic trajectories, conformational changes over time, interaction energies, structural stability.
Monte Carlo (MC)Sample a wide range of conformations to find low-energy states.Generates random changes to the structure and accepts/rejects them based on energy criteria (e.g., Metropolis).Ensemble of low-energy conformations, thermodynamic properties, overcoming energy barriers.
Genetic Algorithms (GA)Efficiently search for the global energy minimum conformation.Applies principles of evolution (selection, crossover, mutation) to a "population" of conformations.Putative global minimum energy structure, diverse set of low-energy conformers.

Monte Carlo (MC) Simulations for Conformational Sampling

Monte Carlo (MC) simulations offer another powerful approach for exploring a peptide's conformational space. nih.govmdpi.com Unlike MD, which follows a deterministic path, MC methods employ a stochastic or random search. mdpi.com The process involves making random changes to the peptide's structure—such as rotating dihedral angles—and then accepting or rejecting the new conformation based on a probability function that depends on the change in potential energy. nih.gov This methodology is particularly effective at overcoming high potential energy barriers, allowing for a more extensive sampling of the conformational landscape than might be achieved in a standard MD simulation of equivalent computational cost. nih.govpnas.org

For a constrained peptide, specialized MC algorithms like the extended-scaled-collective-variable (ESCV) Monte Carlo method have been shown to correctly determine the conformational distribution without becoming trapped in local energy minima. nih.govpnas.org Applying MC simulations to L-Arginine, D-lysylglycyl-D-cysteinyl- would generate a broad ensemble of possible structures, providing a statistical understanding of its preferred shapes and the relative populations of different conformational families at a given temperature.

Systematic and Genetic Algorithm-Based Searching Procedures

This approach is particularly well-suited for oligopeptides with complex side chains, such as arginine and lysine. nih.gov By encoding structural information from known amino acid and dipeptide conformations, the efficiency and reliability of the GA search can be significantly improved. nih.gov A GA-based search for L-Arginine, D-lysylglycyl-D-cysteinyl- would aim to identify the global energy minimum conformation, providing a strong candidate for the peptide's most stable three-dimensional structure. nih.gov

Advanced Conformational Mapping Techniques

To visualize and quantify the vast amount of data generated by conformational searches, advanced mapping techniques have been developed. These methods provide a more intuitive understanding of a peptide's structural preferences than simply listing dihedral angles.

Complementary to PCD plots, Peptidomimetic Analysis (PMA) maps provide a quantitative evaluation of the similarity between a peptide's conformations and a specific target structure. nih.govacs.org The PMA map is an alignment-based method that superimposes the mimetic molecule or peptide onto a reference motif and quantifies the similarity using parameters such as average positional deviation. nih.gov This approach is particularly useful for comparing different molecules designed to mimic a particular peptide structure. prismbiolab.com A single PMA map can compare various peptidomimetics, even those with different scaffolds. prismbiolab.com For the tetrapeptide , a PMA map could be used to quantitatively assess how well its dominant conformations mimic a known β-turn or another structural motif of interest. nih.gov

Table 2: Comparison of Advanced Conformational Mapping Techniques

FeaturePeptide Conformation Distribution (PCD) PlotPeptidomimetic Analysis (PMA) Map
MethodologyAlignment-free; based on principal component analysis of Cα–Cβ bond coordinates. acs.orgprismbiolab.comAlignment-based; superimposes structures onto a target motif. nih.gov
OutputVisual and comprehensive map of the conformational space. nih.govacs.orgQuantitative similarity indices (e.g., average positional deviation) against a target. nih.gov
Primary UseVisualizing the overall distribution of conformations and classifying secondary structures. researchgate.netQuantifying the structural similarity of a peptide or mimetic to a specific reference structure. acs.org
Key AdvantageProvides a global, alignment-independent view of conformational preferences. nih.govOffers detailed, quantitative similarity evaluation for rational design and comparison. prismbiolab.com

Analysis of Conformational Dynamics and Flexibility in Solution

Comprehensive experimental and computational studies detailing the specific conformational dynamics and flexibility of the tetrapeptide L-Arginine, D-lysylglycyl-D-cysteinyl- in solution are not extensively available in publicly accessible scientific literature. The inherent flexibility of this molecule, a characteristic noted in chemical databases, presents significant challenges for detailed conformational analysis. nih.gov

Due to the absence of specific research on this compound, a detailed analysis of its solution behavior, including data on dihedral angle variations, solvent interactions, and intramolecular hydrogen bonding, cannot be provided at this time. Theoretical explorations and experimental studies, such as those employing Nuclear Magnetic Resonance (NMR) spectroscopy or molecular dynamics (MD) simulations, would be necessary to elucidate the conformational landscape of this peptide. nih.govnih.govosti.gov

While general principles of peptide flexibility suggest that the backbone and side chains of L-Arginine, D-lysylglycyl-D-cysteinyl- would exhibit a range of motion in a solvent, specific quantitative data, such as rotamer populations or Root Mean Square Deviation (RMSD) values from simulations, are not available. The charged side chains of Arginine and Lysine, along with the thiol group of Cysteine, would be expected to engage in dynamic interactions with solvent molecules, further contributing to the peptide's conformational heterogeneity. nih.govnih.gov

Further research is required to characterize the solution dynamics of L-Arginine, D-lysylglycyl-D-cysteinyl- and to generate the data necessary for a thorough and scientifically accurate description of its conformational behavior.

Structure Activity Relationship Sar Investigations of L Arginine, D Lysylglycyl D Cysteinyl

Methodological Frameworks for Elucidating Structure-Function Linkages in Peptides

A variety of systematic approaches are utilized to probe the relationship between a peptide's primary sequence, its three-dimensional conformation, and its biological activity. These methodologies involve the chemical synthesis of a series of peptide analogs, each with a specific, targeted modification. The biological activities of these analogs are then compared to that of the parent peptide to deduce the role of the modified component. Such studies provide invaluable insights into the molecular interactions between the peptide and its biological target, guiding the optimization of lead compounds.

Alanine (B10760859) scanning is a widely used method to determine the functional contribution of individual amino acid side chains. wikipedia.org In this technique, each amino acid residue in the peptide sequence is systematically replaced with an alanine residue. Alanine is chosen because its small, chemically inert methyl side chain effectively removes the original side chain's functionality beyond the β-carbon without significantly altering the peptide's backbone conformation. wikipedia.orgproteogenix.science A significant decrease in biological activity upon substitution indicates that the original residue's side chain is critical for function, identifying it as a "hotspot." nih.gov Conversely, if the activity remains unchanged or is enhanced, it suggests that the original side chain is not essential for the interaction with the target. nih.gov

For the peptide L-Arginine, D-lysylglycyl-D-cysteinyl-, an alanine scan would involve the synthesis and evaluation of four analogs, as illustrated in the hypothetical data table below.

Peptide AnalogModificationRelative Binding Affinity (%)Interpretation
L-Arginine, D-lysylglycyl-D-cysteinyl- (Parent)None100Baseline activity
L-Alanine, D-lysylglycyl-D-cysteinyl-Arg1 -> Ala15Arginine side chain is critical for binding.
L-Arginine, D-alanylglycyl-D-cysteinyl-Lys2 -> Ala85Lysine (B10760008) side chain contributes moderately to binding.
L-Arginine, D-lysylalanyl-D-cysteinyl-Gly3 -> Ala110Glycine's flexibility may not be essential; alanine provides favorable conformation.
L-Arginine, D-lysylglycyl-D-alanyl-Cys4 -> Ala5Cysteine side chain is crucial, possibly for disulfide bonding or direct interaction.

D-amino acid scanning is a technique used to probe the importance of the peptide's backbone conformation and the stereochemistry of its side chains for biological activity. nih.gov In this approach, each L-amino acid residue in the peptide is systematically replaced by its D-enantiomer. researchgate.net Such a substitution can significantly alter the local backbone structure and the orientation of the side chain, which can disrupt critical interactions with a biological target. nih.gov This method helps to identify residues where the specific L-configuration is essential for maintaining the bioactive conformation. Furthermore, the incorporation of D-amino acids can enhance a peptide's stability against proteolytic degradation, as proteases are typically specific for L-amino acids. nih.gov

A D-amino acid scan for L-Arginine, D-lysylglycyl-D-cysteinyl- would involve substituting the L-Arginine at position 1 with D-Arginine. The other residues are already in the D-configuration.

Peptide AnalogModificationBiological Activity (IC₅₀, nM)Interpretation
L-Arginine, D-lysylglycyl-D-cysteinyl- (Parent)None50Baseline activity
D-Arginine, D-lysylglycyl-D-cysteinyl-L-Arg1 -> D-Arg850The L-stereochemistry of Arginine at position 1 is critical for maintaining the bioactive conformation.

N-methyl scanning involves the systematic replacement of the amide proton of each amino acid residue with a methyl group. nih.gov This modification specifically probes the role of backbone amide protons as hydrogen bond donors, which are often crucial for stabilizing the peptide's secondary structure (e.g., α-helices or β-sheets) or for direct interaction with the target receptor. researchgate.net The loss of an essential hydrogen bond upon N-methylation typically leads to a significant reduction in activity. Additionally, N-methylation can restrict the conformational flexibility of the peptide backbone and enhance its metabolic stability and cell permeability. nih.govspringernature.com

The following table provides a hypothetical illustration of an N-methyl scan on L-Arginine, D-lysylglycyl-D-cysteinyl-.

Peptide AnalogModificationReceptor Activation (% of Parent)Interpretation
L-Arginine, D-lysylglycyl-D-cysteinyl- (Parent)None100Baseline activity
L-Arginine, (N-Me)D-lysylglycyl-D-cysteinyl-N-methylation at Lys295The amide proton of Lys2 is not a critical hydrogen bond donor.
L-Arginine, D-lysyl(N-Me)glycyl-D-cysteinyl-N-methylation at Gly310The amide proton of Gly3 is essential for maintaining the bioactive conformation or for receptor binding.
L-Arginine, D-lysylglycyl-(N-Me)D-cysteinyl-N-methylation at Cys445The amide proton of Cys4 contributes significantly to activity.

Truncation analysis is a systematic process used to identify the shortest sequence of a peptide that still retains biological activity. advancedpeptides.comproteogenix.science This is achieved by progressively removing amino acid residues from either the N-terminus or the C-terminus of the parent peptide. proteogenix.science The resulting truncated analogs are then tested for their activity. This approach is crucial for defining the core pharmacophore of the peptide and for designing smaller, potentially more drug-like peptidomimetics with improved pharmacokinetic properties. nih.govnih.gov Once key residues have been identified through methods like alanine scanning, truncation can be designed to preserve these essential components while eliminating non-essential parts of the sequence. advancedpeptides.com

A hypothetical truncation analysis for L-Arginine, D-lysylglycyl-D-cysteinyl- is presented below.

Peptide AnalogSequenceModificationRelative Activity (%)Interpretation
Parent PeptideArg-Lys-Gly-CysNone100Full-length peptide activity.
N-Terminal Truncation 1Lys-Gly-CysDeletion of Arg1<5N-terminal Arginine is essential for activity.
C-Terminal Truncation 1Arg-Lys-GlyDeletion of Cys410C-terminal Cysteine is critical for activity.
C-Terminal Truncation 2Arg-LysDeletion of Gly3, Cys4<5The C-terminal dipeptide is necessary for function.

Peptide arrays are a high-throughput technology that enables the simultaneous synthesis and screening of thousands of different peptides on a solid surface, such as a glass slide or a membrane. nih.govcreative-peptides.com This method is exceptionally powerful for SAR studies as it allows for the rapid and cost-effective analysis of large libraries of peptide analogs. rsc.orgrsc.org For instance, an array can be designed to include systematic substitutions of each amino acid with all other proteinogenic amino acids, as well as truncations and other modifications. rsc.org The array is then incubated with a fluorescently labeled target protein, and the binding intensity at each spot on the array is measured. nih.gov This provides a comprehensive profile of which residues and modifications enhance, diminish, or have no effect on binding, thereby accelerating the identification of optimized peptide ligands and the mapping of protein-protein interaction sites. creative-peptides.comrsc.org

Amino Acid Scanning Strategies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the relationship between the chemical structure of a compound and its biological activity. For a peptide like L-Arginine, D-lysylglycyl-D-cysteinyl-, a QSAR study would involve correlating its physicochemical properties, known as molecular descriptors, with its observed activity (e.g., binding affinity to a receptor).

The process begins with the calculation of various molecular descriptors for the peptide. These descriptors can be categorized into several groups:

1D Descriptors: These include basic properties like molecular weight, atom count, and the number of hydrogen bond donors and acceptors.

2D Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices and topological shape indices, which describe how atoms are connected.

3D Descriptors: These are calculated from the 3D conformation of the peptide and include properties like molecular volume, surface area, and dipole moment.

Once these descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. This model takes the form of an equation that links a selection of descriptors to the biological activity.

For instance, a hypothetical QSAR model for a series of peptides analogous to L-Arginine, D-lysylglycyl-D-cysteinyl- might look like the following illustrative equation:

Biological Activity = (0.35 * Hydrophobicity) - (0.50 * Molecular Volume) + (0.75 * Dipole Moment) + 1.2

This equation would suggest that increasing hydrophobicity and dipole moment enhances biological activity, while a larger molecular volume is detrimental. Such models are crucial for predicting the activity of new, unsynthesized peptide analogs, thereby guiding the design of more potent molecules.

Below is an interactive table showing hypothetical data that would be used in a QSAR study for analogs of the peptide fragment. The table includes calculated molecular descriptors and an observed biological activity value (e.g., inhibitory concentration, IC50).

Peptide AnalogMolecular Weight ( g/mol )LogP (Hydrophobicity)Molecular Surface Area (Ų)Biological Activity (IC50, µM)
Arg-D-Lys-Gly-D-Cys493.6-4.555015.2
Ala-D-Lys-Gly-D-Cys435.5-3.851025.8
Arg-D-Ala-Gly-D-Cys435.5-4.252018.9
Arg-D-Lys-Ala-D-Cys449.6-4.053012.5
Arg-D-Lys-Gly-D-Ala421.5-4.850030.1

Note: The data in this table is illustrative and intended to represent the type of information used in a QSAR analysis.

Identification of Key Residues and Their Contributions to Molecular Interactions

The biological activity of the L-Arginine, D-lysylglycyl-D-cysteinyl- fragment is determined by the specific properties of its four amino acid residues and their spatial arrangement. Each residue plays a distinct role in potential molecular interactions with a biological target, such as a receptor or enzyme.

L-Arginine (Arg): The terminal arginine residue is characterized by its long, positively charged guanidinium (B1211019) group. This group is a strong hydrogen bond donor and can form powerful electrostatic interactions (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) on a target protein. This interaction is often a critical anchoring point for peptide binding.

Glycine (B1666218) (Gly): As the simplest amino acid with only a hydrogen atom for its side chain, glycine provides a high degree of conformational flexibility to the peptide backbone. This "flexibility point" can be crucial, allowing the flanking residues (D-Lys and D-Cys) to orient themselves optimally for binding to the target.

D-cysteine (D-Cys): The key feature of cysteine is its thiol (-SH) group. This group is highly reactive and can form a covalent disulfide bond with another cysteine residue, which can be critical for cyclizing the peptide or linking it to another molecule. The thiol group can also act as a hydrogen bond donor or acceptor and can coordinate with metal ions. The D-configuration, similar to D-lysine, affects the local backbone geometry and can protect against enzymatic cleavage.

The combined properties of these residues—the strong electrostatic potential of arginine, the specific stereochemistry and charge of D-lysine, the flexibility imparted by glycine, and the reactive potential of D-cysteine—create a unique chemical entity capable of specific and potent molecular interactions.

An Alanine scan is a common experimental technique to determine the contribution of individual residues. In this method, each residue is systematically replaced with Alanine, and the change in binding affinity is measured. The following table provides hypothetical results from such a scan.

Original PeptideSubstituted PeptideChange in Binding Affinity (ΔΔG, kcal/mol)Implied Contribution
Arg-D-Lys-Gly-D-CysAla -D-Lys-Gly-D-Cys+5.8Critical for binding (likely electrostatic)
Arg-D-Lys-Gly-D-CysArg-Ala -Gly-D-Cys+3.2Important for binding (electrostatic/H-bond)
Arg-D-Lys-Gly-D-CysArg-D-Lys-Ala -D-Cys+0.5Minor role; likely contributes to flexibility
Arg-D-Lys-Gly-D-CysArg-D-Lys-Gly-Ala +4.5Important for binding (potential covalent or H-bond)

Note: The data in this table is for illustrative purposes. A larger positive ΔΔG value indicates a greater loss in binding affinity, signifying a more critical role for the substituted residue.

Computational Modeling and De Novo Design of L Arginine, D Lysylglycyl D Cysteinyl

Peptide Structure Prediction Methodologies

Predicting the three-dimensional conformation of a peptide from its amino acid sequence is a cornerstone of computational biochemistry. nih.gov For a short, flexible, and non-standard peptide like L-Arginine, D-lysylglycyl-D-cysteinyl-, a variety of methods can be employed, each with its own strengths and limitations.

De novo, or ab initio, methods predict peptide structures from the amino acid sequence alone, without relying on a previously solved structure as a template. wikipedia.org These algorithms explore the vast conformational space available to the peptide, guided by fundamental principles of physics and chemistry encapsulated in a force field. mdpi.com The process typically involves a robust sampling algorithm, such as Molecular Dynamics or Monte Carlo simulations, to generate a multitude of possible conformations. mdpi.com An energy function then scores these conformations, with the lowest energy structures being proposed as the most likely native-like states. nih.gov

For a peptide containing D-amino acids, the parameterization of the force field is crucial. Standard force fields are primarily developed for L-amino acids, and their applicability to D-isomers must be carefully validated. science.gov The inclusion of D-lysine and D-cysteine in the sequence necessitates a computational approach that can accurately model the distinct stereochemistry and its influence on the peptide backbone and side-chain orientations. nih.govpnas.org

Fragment-based methods offer a computationally efficient alternative to purely de novo folding. researchgate.net These approaches are built on the principle that short peptide fragments often adopt a limited set of local structures, which can be pre-compiled from high-resolution experimental structures in the Protein Data Bank (PDB). nih.govnih.gov The prediction process involves dissecting the target sequence (e.g., L-Arginine, D-lysylglycyl-D-cysteinyl-) into overlapping short segments. For each segment, a library of corresponding structural fragments is retrieved from the database. youtube.com These fragments are then assembled, typically using a Monte Carlo simulation, to generate full-length peptide models. mdpi.commdpi.com

A key challenge in applying this method to our target peptide is the presence of D-amino acids. Standard fragment libraries are dominated by L-amino acid-derived structures. nih.gov However, specialized computational tools and databases are being developed to incorporate non-canonical amino acids, including D-isomers, to extend the applicability of fragment-based methods. nih.govnih.gov The PEP-FOLD server, for instance, is an example of a tool that utilizes a structural alphabet to assemble predicted fragments for de novo peptide structure prediction. nih.govoup.com

Prediction Method Core Principle Strengths Challenges for D-amino acid peptides
De Novo PredictionPhysics-based energy minimization and conformational sampling.Independent of known structures; can explore novel folds.Computationally intensive; accuracy is highly dependent on the force field.
Fragment AssemblyAssembling short, experimentally observed structural fragments.Computationally efficient; good for predicting known local structures.Availability of D-amino acid fragments in databases is limited.
Template-Based ModelingUsing a known protein structure as a template for modeling.High accuracy when a good template is available.Finding suitable templates for peptides with D-amino acids is difficult.

Template-based modeling, also known as homology modeling, is a powerful technique when a homologous structure (a template) for the target peptide is available in the PDB. ssrn.comnih.gov The process involves aligning the target sequence with the template sequence and using the template's coordinates to build a model of the target.

Rosetta is a comprehensive software suite for macromolecular modeling that excels in both de novo and template-based prediction. mdpi.com Its fragment assembly protocol is particularly renowned. youtube.com For a peptide with D-amino acids, Rosetta's flexibility allows for the incorporation of non-canonical residues, provided they are properly parameterized. nih.govpnas.org Rosetta can be used to design hyperstable constrained peptides incorporating D-amino acids. nih.gov

AlphaFold , a deep learning-based method, has demonstrated remarkable accuracy in protein structure prediction. wikipedia.org While primarily trained on proteins, its application to smaller peptides is an active area of research. biorxiv.org For a novel peptide like L-Arginine, D-lysylglycyl-D-cysteinyl-, AlphaFold's performance would depend on whether its underlying neural networks can accurately extrapolate from the learned patterns of L-amino acid structures to predict the conformation of a heterochiral peptide. biorxiv.orgoup.com Recent studies have begun to benchmark AlphaFold's capabilities for peptide structure prediction, showing promise for well-structured peptides. oup.combiorxiv.org

Molecular Docking and Simulation of Peptide-Target Interactions

Understanding how L-Arginine, D-lysylglycyl-D-cysteinyl- might interact with a biological receptor is crucial for elucidating its potential function. Molecular docking and simulation are the primary computational tools for this purpose. nih.gov

Given the inherent flexibility of peptides, predicting their binding pose to a receptor is more challenging than for small molecules. nih.gov Global peptide docking algorithms are designed to search the entire surface of a receptor protein for potential binding sites, while simultaneously sampling the conformational space of the peptide. nih.govresearchgate.net

Programs like HPEPDOCK and PIPER-FlexPepDock are examples of global docking tools. nih.govoup.com These algorithms often employ a hierarchical approach. First, a large number of peptide conformations are generated. Then, these conformations are subjected to a rigid-body docking search against the receptor. Finally, the most promising poses are refined with full flexibility. oup.com For our tetrapeptide, a key consideration would be the accurate scoring of poses, as the scoring function must be able to handle the non-standard D-amino acids and their specific interactions.

Docking Algorithm Approach Key Features
HPEPDOCK Hierarchical global docking.Fast modeling of peptide conformations and global sampling of binding orientations. oup.com
PIPER-FlexPepDock Fragment-based high-resolution docking.Combines the PIPER docking algorithm with Rosetta FlexPepDock for refinement. nih.gov
CABS-dock Coarse-grained modeling and simulation.Allows for significant flexibility of the peptide during docking.

Standard molecular dynamics (MD) simulations can provide detailed insights into the dynamics of a peptide-protein complex. However, observing spontaneous binding or unbinding events is often computationally prohibitive due to the long timescales involved. aip.org

Accelerated Molecular Dynamics (aMD) is an enhanced sampling technique that modifies the potential energy surface to accelerate conformational transitions. nih.gov Gaussian accelerated molecular dynamics (GaMD) is a specific implementation of aMD that adds a harmonic boost potential to smooth the energy landscape, allowing for more extensive sampling of binding and unbinding events. biorxiv.org The Pep-GaMD method is a further refinement that selectively boosts the potential energy of the peptide to more efficiently model its high flexibility during binding. aip.orgnih.gov

By applying Pep-GaMD to a system containing L-Arginine, D-lysylglycyl-D-cysteinyl- and its target receptor, researchers could potentially observe multiple association and dissociation events within a single simulation. biorxiv.orgnih.gov This would not only refine the docked pose but also provide valuable mechanistic insights into the binding pathway, including the role of long-range electrostatic interactions and conformational selection. nih.gov

De Novo Peptide Design and Optimization for Specific Research Objectives

De novo peptide design allows for the creation of novel peptide sequences with tailored functionalities, moving beyond the modification of existing natural peptides. computabio.com For a tetrapeptide like L-Arginine, D-lysylglycyl-D-cysteinyl-, the design process can be guided by specific research goals, such as targeting a particular protein-protein interface or mimicking the binding motif of a larger protein. nih.govnih.gov Computational tools can be employed to systematically alter the amino acid sequence and predict the resulting changes in structure and function. frontiersin.org

One hypothetical research objective could be the design of a peptide that binds to and inhibits a key enzyme in a disease pathway. Starting with the L-Arginine, D-lysylglycyl-D-cysteinyl- backbone, computational methods can be used to explore a vast sequence space to optimize binding affinity and specificity. computabio.com This process often involves creating a virtual library of peptide analogs and using molecular docking simulations to predict their binding modes and energies to the target protein. nih.gov

The optimization process might involve substituting amino acids at each position of the tetrapeptide and evaluating the impact on its interaction with the target. For instance, replacing D-lysine with other positively charged or polar amino acids could alter the electrostatic interactions at the binding site. Similarly, modifications to the D-cysteine residue could be explored for their potential to form covalent bonds with the target protein, leading to irreversible inhibition. mdpi.com

The following interactive data table presents hypothetical results from a computational optimization study of L-Arginine, D-lysylglycyl-D-cysteinyl- for enhanced binding affinity to a hypothetical target protein. The binding energies are calculated using molecular dynamics simulations.

Peptide VariantAmino Acid SequencePredicted Binding Affinity (kcal/mol)Predicted Stability (RMSD)
Parent Peptide L-Arg-D-Lys-Gly-D-Cys -7.5 1.2 Å
Variant 1L-Arg-D-Arg -Gly-D-Cys-8.21.1 Å
Variant 2L-Arg-D-Lys-Ala -D-Cys-6.81.5 Å
Variant 3L-Arg-D-Lys-Gly-D-Ser -7.91.3 Å
Variant 4D-Arg -D-Lys-Gly-D-Cys-7.11.4 Å

Machine Learning and Deep Learning Applications in Peptide Research

Machine learning (ML) and deep learning (DL) have emerged as powerful tools in peptide research, enabling the prediction of various peptide properties and accelerating the design of novel therapeutic candidates. nih.govnih.gov These approaches can be trained on large datasets of known peptides to learn the complex relationships between amino acid sequence and biological activity. github.ioyoutube.com

For L-Arginine, D-lysylglycyl-D-cysteinyl-, ML and DL models could be employed to predict a range of properties, including its potential bioactivity, cell permeability, and toxicity, without the need for extensive experimental testing. nih.gov For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the inhibitory activity of analogs of this tetrapeptide against a specific enzyme. mdpi.com

Deep learning models, such as recurrent neural networks (RNNs) and transformers, are particularly well-suited for modeling sequential data like peptide sequences. acs.org These models can capture long-range dependencies between amino acids and learn intricate patterns that are not apparent from simple sequence analysis. nih.gov Generative models, a class of deep learning algorithms, can even be used to design entirely new peptide sequences with desired properties. nih.govjhu.edubiorxiv.org

The following interactive data table showcases hypothetical predictions from various machine learning models for L-Arginine, D-lysylglycyl-D-cysteinyl- and its analogs. These models are trained to predict properties relevant to therapeutic peptide development.

Peptide VariantPredicted Bioactivity (IC50, µM)Predicted Cell PenetrationPredicted Hemolytic Activity
L-Arg-D-Lys-Gly-D-Cys 5.2 Low Low
L-Arg-D-Arg-Gly-D-Cys3.8ModerateLow
L-Arg-D-Lys-Ala-D-Cys8.1LowVery Low
L-Arg-D-Lys-Gly-D-Ser4.5LowLow
D-Arg-D-Lys-Gly-D-Cys6.5LowLow

These computational approaches, from de novo design to machine learning, offer a powerful framework for exploring the therapeutic potential of novel peptides like L-Arginine, D-lysylglycyl-D-cysteinyl- and for rationally designing optimized peptide-based therapeutics. youtube.com

Molecular Interactions and Biochemical Roles of L Arginine, D Lysylglycyl D Cysteinyl

Mechanisms of Ligand-Target Recognition and Binding

Detailed experimental data on the specific ligand-target recognition and binding mechanisms of L-Arginine, D-lysylglycyl-D-cysteinyl- are not extensively documented in current scientific literature. However, predictions regarding its binding behavior can be inferred from the properties of its constituent amino acids.

The L-arginine residue, with its guanidinium (B1211019) group, is a strong candidate for forming significant ionic interactions and hydrogen bonds with biological targets. This group is positively charged at physiological pH and is known to interact with negatively charged residues such as aspartate and glutamate (B1630785), as well as with phosphate (B84403) groups on lipids and nucleic acids. nih.gov The D-lysine residue also possesses a primary amine in its side chain, which would be protonated and positively charged, contributing to electrostatic interactions.

The presence of D-amino acids (D-lysine and D-cysteine) introduces stereochemical differences compared to peptides composed solely of L-amino acids. This chirality can influence the peptide's conformation, potentially leading to unique binding specificities that differ from its all-L-amino acid counterpart. nih.govresearchgate.net The D-isomers can create novel spatial arrangements of the side chains, allowing for interactions with target sites that may not be accessible to L-peptides. Furthermore, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, which could prolong their interaction with a target. nih.gov

The D-cysteine residue introduces a thiol group, which can participate in the formation of disulfide bonds, either intramolecularly to create a cyclic peptide or intermolecularly with other cysteine residues on target proteins. libretexts.org This covalent interaction would represent a strong and stable binding mechanism.

Analysis of Oligomerization and Self-Assembly Propensities

The potential for L-Arginine, D-lysylglycyl-D-cysteinyl- to undergo oligomerization and self-assembly is influenced by both its amino acid composition and the presence of D-amino acids. Peptides containing D-amino acids have been shown to form various oligomeric structures. nih.govnih.gov The specific chirality of the D-amino acids can affect the peptide's secondary structure and its ability to self-assemble into higher-order structures. nih.gov

The intermolecular forces driving self-assembly would likely include:

Electrostatic Interactions: The positively charged L-arginine and D-lysine residues could interact with negatively charged molecules or with each other via counter-ions, leading to aggregation.

Hydrogen Bonding: The peptide backbone and the side chains of arginine, lysine (B10760008), and cysteine provide numerous opportunities for hydrogen bond formation, which is a key driver of self-assembly.

Disulfide Bonds: The thiol group of D-cysteine can be oxidized to form intermolecular disulfide bonds, leading to the formation of dimers and higher-order oligomers. libretexts.org

Ion mobility mass spectrometry studies on other D-amino acid-containing peptides have revealed that dimerization and oligomerization can augment the structural differences between D/L peptide isomers. nih.gov It is plausible that L-Arginine, D-lysylglycyl-D-cysteinyl- could exhibit similar behavior, forming distinct oligomeric species.

Characterization of Intermolecular Binding Events in Biological Contexts

Specific intermolecular binding events of L-Arginine, D-lysylglycyl-D-cysteinyl- in biological contexts have not been characterized in the available literature. However, based on its structure, several potential interactions can be hypothesized.

The cationic nature of the peptide, due to the arginine and lysine residues, suggests a propensity for interaction with negatively charged biological macromolecules such as DNA, RNA, and acidic proteins. nih.gov Arginine-rich peptides are known to interact with cell membranes, and in some cases, act as cell-penetrating peptides. jpt.com The interaction with lipid membranes is often mediated by the formation of hydrogen bonds and electrostatic interactions between the guanidinium group of arginine and the phosphate groups of phospholipids. nih.gov

The D-cysteine residue could facilitate covalent binding to proteins through disulfide exchange reactions with accessible cysteine residues on the target protein's surface. This type of interaction is crucial in many biological processes and can lead to the formation of stable peptide-protein conjugates.

Investigation of General Biochemical Pathways and Regulatory Roles

The direct involvement of L-Arginine, D-lysylglycyl-D-cysteinyl- in specific biochemical pathways and its regulatory roles are currently uncharacterized. However, the presence of L-arginine suggests potential interactions with pathways where this amino acid is a key substrate.

L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. researchgate.netnih.gov It is conceivable that this peptide could influence NO production, either by acting as a substrate for nitric oxide synthase (NOS) or by modulating its activity. L-arginine is also a central component of the urea (B33335) cycle. nih.gov

The incorporation of D-amino acids suggests that this peptide is likely not synthesized through ribosomal translation but rather through non-ribosomal peptide synthesis or post-translational modification. nih.govletstalkacademy.com Peptides containing D-amino acids have been found to play regulatory roles in bacteria, including the regulation of cell wall remodeling and biofilm disassembly. nih.gov While the specific roles of this tetrapeptide in mammalian systems are unknown, the presence of D-amino acids hints at specialized functions that may be resistant to standard metabolic pathways.

Advanced Methodologies and Future Directions in Peptide Research

Integrated Experimental and Computational Approaches for Peptide Analysis

The comprehensive analysis of peptides such as L-Arginine, D-lysylglycyl-D-cysteinyl- increasingly relies on a synergistic combination of experimental techniques and computational modeling. amanote.com This integrated approach provides a deeper understanding of the peptide's physicochemical properties and potential interactions at a molecular level. Computational methods can predict structures and behaviors, which are then validated and refined through laboratory experiments. nih.gov

Computational tools are essential for predicting the three-dimensional structure of peptides, a critical factor in understanding their function. nih.gov For L-Arginine, D-lysylglycyl-D-cysteinyl-, which features a mix of L- and D-amino acids, computational modeling can elucidate its unique conformational preferences. mdpi.com Molecular dynamics simulations can model its behavior over time, offering insights into its stability and interactions with other molecules. nih.gov These in-silico analyses are complemented by experimental validation. Techniques like affinity selection-mass spectrometry (AS-MS) can identify and characterize peptide ligands from complex libraries, providing empirical data that can be correlated with computational predictions. mit.edu The integration of machine learning techniques with experimental datasets further enhances the ability to rationalize trends and predict the properties of novel peptide sequences. mit.eduresearchgate.net

A summary of these integrated approaches is presented below.

MethodologyComputational ComponentExperimental ComponentApplication to L-Arginine, D-lysylglycyl-D-cysteinyl-
Structural Analysis 3D structure prediction (e.g., deep learning models), molecular dynamics simulations. nih.govX-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy.Predicting the peptide's likely conformation and flexibility due to its D-amino acid content.
Interaction Mapping Molecular docking, co-evolutionary analysis. nih.govmdpi.comAffinity selection-mass spectrometry (AS-MS), surface plasmon resonance (SPR). mit.eduModeling potential binding partners and validating these interactions experimentally.
Property Prediction Quantum theory of atoms-in-molecules (QTAIM), calculation of physicochemical properties (e.g., charge, hydrophobicity). mdpi.comroyalsocietypublishing.orgHigh-performance liquid chromatography (HPLC), mass spectrometry (MS) for empirical characterization. creative-peptides.comIn-silico prediction of properties like solubility and charge distribution for guiding experimental design.

High-Throughput Screening Technologies for Peptide Discovery

High-throughput screening (HTS) technologies are pivotal in modern peptide research, enabling the rapid evaluation of vast libraries of peptides to identify compounds with specific properties. creative-peptides.com For research involving L-Arginine, D-lysylglycyl-D-cysteinyl-, HTS can be employed to screen for its binding affinity to various molecular targets or to discover other peptides with similar structural motifs from large combinatorial libraries. drugtargetreview.com

Several HTS platforms are suitable for peptide discovery. One-bead-one-compound (OBOC) libraries, for instance, allow for the screening of millions of unique peptide sequences displayed on individual beads. acs.org The use of automated sorters can rapidly isolate beads that bind to a fluorescently labeled target protein. acs.org Phage display is another powerful technique where a library of peptides is genetically fused to the coat proteins of bacteriophages, allowing for the rapid selection of binders to a target of interest. tangobio.com These screening assays often rely on microplate readers to measure signals such as fluorescence intensity or time-resolved fluorescence energy transfer (TR-FRET) in 96, 384, or even 1536-well plate formats. creative-peptides.combmglabtech.com

The table below compares common HTS technologies applicable to peptide research.

HTS TechnologyPrincipleTypical Library SizeKey Advantages
One-Bead-One-Compound (OBOC) Each bead in a combinatorial library displays a unique peptide sequence. acs.org10⁵ - 10⁷High diversity; direct identification of hit compound from the bead.
Phage Display Peptides are expressed on the surface of bacteriophages. tangobio.com10⁹ - 10¹²Very large libraries; links phenotype (binding) to genotype (DNA sequence).
Microplate-Based Assays Peptides are screened in individual wells for activity using optical readouts (e.g., fluorescence). bmglabtech.com10⁴ - 10⁶Versatile for various assay types (binding, enzyme inhibition); easily automated.

Innovative Peptide Modification Strategies for Academic Exploration

To explore the fundamental structure-function relationships of L-Arginine, D-lysylglycyl-D-cysteinyl-, various innovative modification strategies can be employed in an academic setting. These modifications are not for therapeutic development but for probing how changes in the peptide's chemical structure affect its intrinsic properties like stability, conformation, and binding capabilities. warwick.ac.uk Such modifications can enhance resistance to enzymatic degradation or alter physicochemical properties. mdpi.comnih.gov

One key strategy involves the substitution of standard amino acids with non-natural variants to introduce unique chemical properties. nih.gov For instance, the arginine residue's guanidine (B92328) group could be modified with lipophilic alkoxycarbonyl groups to study the impact of charge masking on peptide permeability. mdpi.com The D-cysteinyl- residue offers a prime site for modification, such as cyclization. Creating a cyclic version of the peptide can impose conformational constraints, which can be studied to understand the role of structural rigidity. warwick.ac.uknih.gov Other strategies include N-terminal modifications like acetylation or methylation, which can alter hydrophobicity and resistance to degradation. nih.gov

The following table details potential academic modifications for L-Arginine, D-lysylglycyl-D-cysteinyl-.

Modification StrategyDescriptionPotential Impact on Fundamental Properties
Cyclization Forming a covalent bond, often via the cysteine thiol group, to create a ring structure. warwick.ac.uknih.govIncreases structural rigidity; enhances stability against proteases.
Amino Acid Substitution Replacing existing amino acids (e.g., glycine) with non-natural amino acids or D-enantiomers. mdpi.comnih.govAlters conformation, solubility, and proteolytic stability.
Lipidation Attaching a fatty acid chain to the peptide. nih.govIncreases hydrophobicity and membrane interaction potential.
N-terminal Acetylation Adding an acetyl group to the N-terminus. nih.govNeutralizes the positive charge; can increase stability.
Glycosylation Attaching carbohydrate moieties to the peptide. polarispeptides.comCan improve solubility and stability.

Emerging Trends and Challenges in Fundamental Peptide Science

The field of fundamental peptide science is continually evolving, driven by technological advancements and new scientific questions. psychiatryonline.org Research on peptides like L-Arginine, D-lysylglycyl-D-cysteinyl- is situated within a broader landscape of emerging trends that promise to deepen our understanding of these molecules. patsnap.com A significant trend is the increasing integration of artificial intelligence (AI) and machine learning in peptide design, which can accelerate the discovery of sequences with desired properties. researchgate.net Another area of focus is the development of "green" synthesis methods, such as water-based synthesis, to reduce the environmental impact of peptide production. creative-peptides.com

Despite these advances, significant challenges remain in fundamental peptide science. A primary hurdle is achieving a complete and accurate prediction of a peptide's three-dimensional structure and its dynamics from its amino acid sequence alone. nih.govmdpi.com While computational tools have improved, experimental validation remains essential. nih.gov Other challenges include overcoming the inherent limitations of peptides, such as poor chemical stability and short half-life in biological systems, which complicates their study. mdpi.com Understanding and controlling these properties at a fundamental level is a key goal for researchers. tandfonline.com

The table below summarizes key trends and associated scientific challenges.

Emerging TrendDescriptionAssociated Fundamental Challenge
AI-Assisted Design Using machine learning algorithms to design and optimize peptide sequences in-silico. researchgate.netEnsuring the accuracy of predictive models and their applicability to novel or modified amino acids.
Green Chemistry Developing environmentally friendly synthesis protocols, such as using water as a solvent. creative-peptides.comAchieving high yields and purity for complex peptides under green conditions.
Complex Modifications Incorporating multiple, diverse chemical modifications to create highly tailored peptides. warwick.ac.ukUnderstanding the complex interplay between different modifications and their collective effect on peptide structure and function.
Targeting Protein-Protein Interactions Designing peptides to specifically interact with large, flat protein surfaces. mit.eduAchieving high specificity and affinity, which requires a precise understanding of molecular recognition.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing L-Arginine-containing peptides with mixed D/L-amino acid configurations?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. For D-amino acids (e.g., D-lysylglycyl-D-cysteinyl-), ensure orthogonal protecting groups (e.g., Trt for cysteine thiols) and optimize coupling reagents (e.g., HBTU/DIPEA) to minimize racemization. Monitor reaction efficiency via Kaiser tests and validate purity via reverse-phase HPLC and mass spectrometry (MS) .
  • Safety Note : Follow strict handling protocols for reactive intermediates (e.g., TFA during cleavage), including fume hoods and PPE, as outlined in chemical safety guidelines .

Q. How can researchers confirm the structural integrity of L-Arginine, D-lysylglycyl-D-cysteinyl- post-synthesis?

  • Methodological Answer : Combine high-resolution techniques:

  • NMR : Analyze chemical shifts for backbone amide protons and side-chain conformations (e.g., arginine guanidinium group at ~6.5–7.5 ppm).
  • Circular Dichroism (CD) : Detect chiral centers and secondary structure trends (e.g., β-turns from D-amino acids).
  • MS/MS Fragmentation : Verify sequence via collision-induced dissociation (CID) patterns .

Q. What are the primary biological models for studying this peptide’s activity?

  • Methodological Answer : Use in vitro systems like macrophage cultures (e.g., THP-1 or hMDM) to assess immunomodulatory effects, as L-Arginine is a nitric oxide (NO) precursor. For infection models, pair with pathogens like Leishmania donovani to study arginase/NO synthase interplay .

Advanced Research Questions

Q. How does the stereochemistry of D-lysylglycyl-D-cysteinyl- influence peptide-receptor interactions?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model binding to receptors like Toll-like receptors (TLRs). Compare D vs. L configurations using free-energy perturbation (FEP) calculations. Validate with surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can contradictions in biological activity data under varying L-Arginine conditions be resolved?

  • Methodological Answer : Replicate studies controlling for:

  • Nutrient Media : Use defined RPMI with/without L-Arginine supplementation.
  • Quantitative PCR/Western Blot : Measure CAT-2B/arginase-I expression ratios to clarify competing metabolic pathways (e.g., NO vs. polyamine synthesis).
  • Statistical Rigor : Apply multivariate ANOVA to isolate variable effects, as done in macrophage-parasite interaction studies .

Q. What advanced techniques characterize conformational dynamics in aqueous vs. membranous environments?

  • Methodological Answer :

  • Solution-State NMR : Use 15N^{15}\text{N}-labeled peptides to track residue-specific flexibility.
  • Cryo-EM : Resolve membrane-bound conformations in lipid bilayers.
  • Fluorescence Quenching : Monitor cysteine accessibility via thiol-reactive probes (e.g., IAEDANS) .

Q. How to design experiments isolating redox effects of the cysteinyl residue in this peptide?

  • Methodological Answer :

  • Redox Buffers : Use glutathione (GSH/GSSG) gradients to modulate thiol-disulfide equilibria.
  • Electrochemical Analysis : Apply cyclic voltammetry to quantify redox potentials.
  • ROS Probes : Pair with DCFH-DA in cellular assays to measure oxidative burst modulation .

Data Interpretation & Reproducibility

Q. What strategies mitigate batch-to-batch variability in peptide synthesis?

  • Methodological Answer :

  • Quality Control : Standardize resin loading (mmol/g) and implement inline UV monitoring during SPPS.
  • Orthogonal Analytics : Cross-validate purity via HPLC, MS, and amino acid analysis (AAA) .

Q. How should researchers address negative results in L-Arginine pathway studies?

  • Methodological Answer : Report null findings with transparency, including:

  • Power Analysis : Predefine sample sizes to avoid Type II errors.
  • Alternative Pathways : Explore compensatory mechanisms (e.g., citrulline recycling) via 13C^{13}\text{C}-isotope tracing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.